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Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of
pain. ProTx-1l, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula
(Thrixopelma pruriens), is a potent and selective inhibitor of Nav1.7.[1][2] It acts as a gating
modifier, binding to the voltage-sensor domain Il (VSD-II) of the channel and shifting the
voltage-dependence of activation to more depolarized potentials.[2][3] ATTO488-ProTx-Il is a
fluorescently labeled analog of ProTx-Il that retains the high affinity and selectivity of the native
peptide for Nav1.7. This fluorescent probe enables the direct visualization of Nav1.7 channels
and the development of high-throughput screening (HTS) assays for the discovery of new
Navl.7-targeting analgesics.

Mechanism of Action of ProTx-Il

ProTx-1l inhibits Nav1.7 by binding to neurotoxin site 4 on the channel's domain Il voltage
sensor. This binding stabilizes the voltage sensor in a resting state, requiring a stronger
depolarization to activate the channel. This shift in the voltage-dependence of activation leads
to a reduction in the sodium current and a decrease in neuronal excitability.
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Figure 1: Mechanism of Action of ATTO488-ProTx-Il on the Nav1.7 Channel.

Quantitative Data

The inhibitory potency of ProTx-1l has been characterized against a panel of voltage-gated
sodium channel subtypes. ATTO488-ProTx-ll has been shown to emulate the pharmacological

properties of the unlabeled peptide.[4]
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Channel Subtype IC50 (nM) of ProTx-Il Reference
hNav1.1 ~16 [5]

hNav1.2 30 - 150 [1]

hNav1.3 30 - 150 [1]

hNavl.4 >25 [5]

hNav1.5 30 - 150 [1]

hNav1.6 >25 [5]

hNav1.7 0.3 [1][2]
hNav1.8 >25 [5]

High-Throughput Screening (HTS) Assay Protocol:
Fluorescence Polarization (FP)

A competitive binding assay using fluorescence polarization is a robust method for high-
throughput screening of compounds that displace ATTO488-ProTx-Il from Nav1.7. In this
assay, the small, fluorescently labeled ATTO488-ProTx-Il tumbles rapidly in solution, resulting
in low fluorescence polarization. When bound to the much larger Nav1.7 channel (or a
membrane preparation containing it), its rotation slows significantly, leading to a high
fluorescence polarization signal. Test compounds that bind to the same site as ProTx-Il will
compete for binding and displace the fluorescent probe, causing a decrease in the
fluorescence polarization signal.
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Figure 2: High-Throughput Screening Workflow using Fluorescence Polarization.

Materials:
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e ATTO488-ProTx-ll
e Membrane preparations from cells stably expressing hNav1l.7

o Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin
(BSA)

e Test compound library
o 384-well, low-volume, black, round-bottom plates
» Aplate reader capable of measuring fluorescence polarization
Protocol:
o Reagent Preparation:
o Prepare a 2X working solution of Navl.7 membrane preparation in Assay Buffer.

o Prepare a 2X working solution of ATTO488-ProTx-Il in Assay Buffer. The final
concentration of ATTO488-ProTx-Il should be at its Kd for Nav1.7.

o Prepare test compounds at a 4X final concentration in an appropriate solvent (e.g.,
DMSO) and then dilute to 2X in Assay Buffer.

e Assay Procedure:
o Add 5 pL of the 2X ATTO488-ProTx-ll solution to each well of the 384-well plate.
o Add 5 pL of the 2X Navl1.7 membrane preparation to each well.

o Add 10 pL of the 2X test compound solution to the appropriate wells. For control wells, add
10 pL of Assay Buffer with the corresponding solvent concentration (e.g., 2% DMSO).

» Negative Control (Low Polarization): Wells containing ATTO488-ProTx-ll and Assay
Buffer without membrane preparation.
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» Positive Control (High Polarization): Wells containing ATTO488-ProTx-Il, Nav1.7
membrane preparation, and vehicle.

o Incubate the plate at room temperature for 1 hour, protected from light.

o Measure the fluorescence polarization on a compatible plate reader with excitation at ~490
nm and emission at ~520 nm.

e Data Analysis:

o The percentage of inhibition for each test compound is calculated using the following
formula: % Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control -
FP_low_control)]) where:

» FP_sample is the fluorescence polarization of the test compound well.

» FP_low_control is the average fluorescence polarization of the negative control wells.

» FP_high_control is the average fluorescence polarization of the positive control wells.
o Compounds showing significant inhibition can be selected as "hits" for further validation.

Cell-Based Imaging Assay Protocol

This protocol describes the use of ATTO488-ProTx-ll to visualize the localization of Nav1.7
channels in cultured cells. This can be used as a secondary screening assay to confirm the
interaction of hit compounds with Nav1.7 in a cellular context or for high-content screening.
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Figure 3: Workflow for Cell-Based Imaging with ATTO488-ProTx-Il.
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Materials:

o Cells stably expressing hNavl1.7 (e.g., HEK293 or CHO cells)

o Culture medium appropriate for the cell line

e 96- or 384-well imaging plates (black, clear bottom)

e ATTOA488-ProTx-Il

e Imaging Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
» Hoechst 33342 or other nuclear stain

» High-content imaging system or fluorescence microscope

Protocol:

o Cell Plating:

o Seed Navl.7-expressing cells into the imaging plate at a density that will result in a sub-
confluent monolayer on the day of the experiment.

o Culture the cells overnight at 37°C in a humidified incubator with 5% CO2.
e Labeling:
o On the day of the experiment, gently wash the cells twice with pre-warmed Imaging Buffer.

o Prepare a solution of ATTO488-ProTx-Il in Imaging Buffer at the desired concentration
(e.g., 100-200 nM).

o Add the ATTO488-ProTx-Il solution to the cells and incubate for 30-60 minutes at room
temperature, protected from light.

o (Optional) For competitive binding experiments, pre-incubate the cells with the test
compound for a desired period before adding ATTO488-ProTx-Il.

o Gently wash the cells three times with Imaging Buffer to remove unbound probe.
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o Add Imaging Buffer containing a nuclear stain (e.g., Hoechst 33342) and incubate for 10-
15 minutes.

o Wash the cells once more with Imaging Buffer.
e Imaging:

o Acquire images using a high-content imaging system or a fluorescence microscope
equipped with appropriate filters for ATTO488 (Excitation/Emission: ~490/520 nm) and the
nuclear stain.

e Image Analysis:
o Use image analysis software to identify and segment the cells based on the nuclear stain.

o Measure the fluorescence intensity of ATTO488-ProTx-ll associated with the cell
membrane or the entire cell.

o For competitive binding assays, a decrease in ATTO488 fluorescence intensity in the
presence of a test compound indicates displacement of the probe and binding of the
compound to Navl.7.

Conclusion

ATTO488-ProTx-ll is a valuable tool for the study of Nav1.7 and the discovery of novel
analgesics. Its high affinity and selectivity for Nav1.7, combined with its fluorescent properties,
enable the development of robust and reliable high-throughput screening and imaging assays.
The protocols provided here offer a starting point for researchers to implement these powerful
techniques in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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